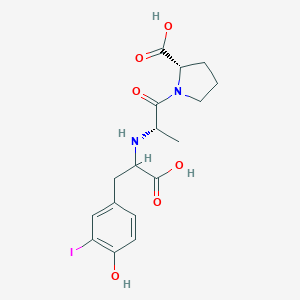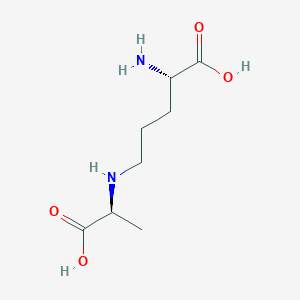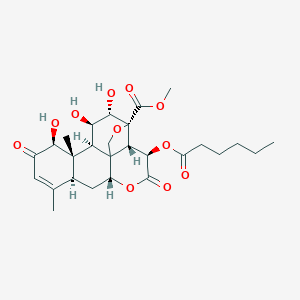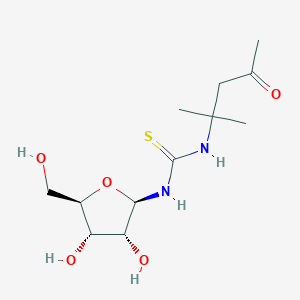
5-Indolylmethylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Indolylmethylhydantoin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a hydantoin ring, which gives it unique properties and makes it an attractive target for synthesis and research.
Applications De Recherche Scientifique
5-Indolylmethylhydantoin has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, making it a potential lead compound for drug discovery. It has also been used as a building block for the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives and hydantoin derivatives.
Mécanisme D'action
The mechanism of action of 5-Indolylmethylhydantoin is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been reported to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, making it a potential antiviral agent.
Biochemical and Physiological Effects:
5-Indolylmethylhydantoin has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Indolylmethylhydantoin is its potential as a lead compound for drug discovery. Its unique structure and diverse biological activities make it an attractive target for medicinal chemistry research. However, its synthesis can be challenging, and its biological activity can be highly dependent on the substitution pattern of the indole and hydantoin rings. Additionally, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-Indolylmethylhydantoin. One direction is to explore its potential as a lead compound for drug discovery, particularly in the areas of cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of analogs of 5-Indolylmethylhydantoin with different substitution patterns could lead to the discovery of compounds with enhanced biological activity and selectivity. Finally, the development of new synthetic methods for 5-Indolylmethylhydantoin could facilitate its use in various research fields.
Méthodes De Synthèse
The synthesis of 5-Indolylmethylhydantoin involves the reaction of indole-3-carboxaldehyde with hydantoin in the presence of a base. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. Several methods have been reported for the synthesis of 5-Indolylmethylhydantoin, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Propriétés
Numéro CAS |
108605-53-4 |
|---|---|
Nom du produit |
5-Indolylmethylhydantoin |
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-(indol-1-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-9(13-12(17)14-11)7-15-6-5-8-3-1-2-4-10(8)15/h1-6,9H,7H2,(H2,13,14,16,17) |
Clé InChI |
KAVIACMZMOXBMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
Synonymes |
5-IMH 5-indolylmethylhydantoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)








